N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethoxyphenyl substituent and a 2,5-dioxopyrrolidin-1-yl acetamide side chain. The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the dimethoxy groups on the phenyl ring may improve solubility and modulate electronic effects.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6/c1-24-9-3-4-10(11(7-9)25-2)15-18-19-16(26-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOCCDELVVTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with acetic anhydride to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 2,5-dioxopyrrolidine-1-yl acetic acid to form the target compound .
Chemical Reactions Analysis
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit tubulin polymerization, which is essential for cell division. The compound binds to the tubulin protein, preventing its assembly into microtubules and thereby disrupting the mitotic process .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Heterocycle Variations :
- The target compound and analogs share the 1,3,4-oxadiazole core, which is absent in ’s pyrazolo-pyrimidine and ’s azo-linked structures. The oxadiazole ring enhances metabolic stability and electron-withdrawing effects, critical for binding enzyme active sites .
- ’s pyrazolo-pyrimidine core suggests divergent biological targets (e.g., kinase inhibition), highlighting the impact of heterocycle choice on activity .
Substituent Effects :
- Phenyl Ring Modifications : The target’s 2,4-dimethoxyphenyl group contrasts with ’s chloro (8t), ethoxy (8u), and nitro (8v) substituents. Methoxy groups enhance solubility and π-π stacking compared to electron-withdrawing groups like nitro or chloro .
- Side Chain Diversity : The target’s 2,5-dioxopyrrolidin-1-yl acetamide differs from ’s sulfanyl-linked indoles and ’s thiazolidinedione. Pyrrolidine-2,5-dione may improve hydrogen-bonding capacity compared to thiazolidinedione’s sulfur-based interactions .
Biological Activity Trends: compounds with sulfanyl-indole side chains show broad enzyme inhibition (LOX, BChE), suggesting the target’s pyrrolidine dione could similarly modulate enzyme interactions .
Synthetic Pathways: The target compound’s synthesis likely involves amide coupling between 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, contrasting with ’s sulfanyl linkages and ’s isatin-thiazolidinone condensations .
Q & A
What are the key synthetic routes and critical reaction conditions for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Intermediate Preparation : Formation of the 1,3,4-oxadiazole ring via cyclization of acyl hydrazides with phosphorus oxychloride or other dehydrating agents .
- Coupling Reactions : The oxadiazole intermediate is coupled with the pyrrolidine-dione moiety using alkylating agents (e.g., bromoacetamide derivatives) under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like DMF or DMSO .
- Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for cross-coupling) significantly impact yield. Continuous flow systems may enhance reproducibility for scale-up .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions. Key signals include aromatic protons (~6.5–7.5 ppm) and acetamide carbonyls (~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities via fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves stereoisomers if present .
How can researchers optimize coupling reactions to improve synthetic yields?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency between heterocycles and acetamide groups .
- Temperature Control : Gradual heating (e.g., 70°C for 12 hours) minimizes side reactions like hydrolysis of the oxadiazole ring .
- Workflow : Use in situ monitoring (e.g., TLC or inline IR) to track reaction progress and adjust stoichiometry dynamically .
How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Re-analyze batches via NMR to rule out impurities or tautomeric forms (e.g., oxadiazole vs. thiadiazole byproducts) .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) to identify activity trends across studies .
What are the chemical stability profiles of this compound under varying storage conditions?
Answer:
- Oxidation : The oxadiazole ring is stable under inert atmospheres but may degrade in the presence of strong oxidizers (e.g., H₂O₂), forming carboxylic acids .
- Hydrolysis : Susceptible to acidic or basic conditions (pH <3 or >10), leading to cleavage of the acetamide bond. Store in anhydrous environments at 4°C .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the dimethoxyphenyl group .
How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
- Core Modifications : Synthesize analogs with substituted oxadiazoles (e.g., 1,2,4-thiadiazole) or modified pyrrolidine-dione rings to assess enzyme inhibition (e.g., HDAC or kinase targets) .
- Biological Screening : Use panel-based assays (e.g., NCI-60 for anticancer activity) coupled with molecular docking to prioritize lead compounds .
- Pharmacokinetics : Evaluate metabolic stability in microsomal assays and permeability via Caco-2 cell models .
What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?
Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., dihydropyridine vs. oxadiazole protons) .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous carbonyl or nitrogen positions in complex spectra .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
How to design bioassays to evaluate its mechanism of action in disease models?
Answer:
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners .
- Pathway Analysis : Profile transcriptomic changes via RNA-seq in treated cells (e.g., apoptosis-related genes like BAX/BCL-2) .
- In Vivo Models : Test efficacy in xenograft mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
